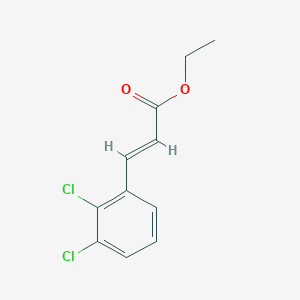

Ethyl (E)-3-(2,3-dichlorophenyl)acrylate

Description

Ethyl (E)-3-(2,3-dichlorophenyl)acrylate is an α,β-unsaturated ester featuring a 2,3-dichlorophenyl substituent. This compound is synthesized via palladium-catalyzed C–H olefination reactions, often employing bidentate S,O-ligands to enhance regioselectivity and yield. For example, under optimized conditions (80°C in DCE with Pd catalysis and ligand), the compound is obtained in 63% ¹H NMR yield (57% isolated yield after purification) . The presence of two chlorine atoms on the phenyl ring contributes to its electron-deficient aromatic system, influencing reactivity in cross-coupling and functionalization reactions. Its pale yellow solid form and purification via column chromatography (Et₂O:petroleum ether, 1:4 v/v) are notable physical and procedural characteristics .

Properties

IUPAC Name |

ethyl (E)-3-(2,3-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYCGHOTVMOUMC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(2,3-dichlorophenyl)acrylate typically involves the esterification of (E)-3-(2,3-dichlorophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

- Ethyl (E)-3-(2,3-dichlorophenyl)acrylate has demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Synthesis of Antimicrobial Agents

- A research study synthesized several derivatives of this compound and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the compound enhanced its antibacterial efficacy, suggesting potential for further development into pharmaceutical applications.

Agricultural Applications

Pesticide Development

- The compound's structure allows it to be explored as a precursor for developing novel pesticides. Its effectiveness against certain pests has been documented in preliminary studies.

Data Table: Pesticidal Efficacy

Material Science Applications

Polymer Chemistry

- This compound can be copolymerized with other acrylates to produce materials with desirable mechanical properties. These copolymers are used in coatings and adhesives due to their improved flexibility and adhesion characteristics.

Case Study: Copolymerization with Butyl Acrylate

- A study investigated the copolymerization of this compound with butyl acrylate to enhance the thermal stability and mechanical strength of the resulting polymer. The copolymer exhibited superior performance in applications such as automotive coatings.

Environmental Applications

Biodegradable Polymers

- Research into the use of this compound in creating biodegradable polymers has shown promise. The incorporation of this compound into polymer matrices can enhance degradation rates under environmental conditions.

Data Table: Biodegradability Studies

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(2,3-dichlorophenyl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl (E)-3-(2,3-dichlorophenyl)acrylate can be contextualized against analogous acrylate derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity and Yield

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenyl group in the target compound reduces electron density, favoring electrophilic substitutions and cross-couplings. In contrast, methoxy-substituted derivatives (e.g., 2,4-dimethoxyphenyl) exhibit higher electron density, leading to distinct regioselectivity in Pd-catalyzed reactions .

- Yield Optimization: Ligand-free reactions for dichlorophenyl derivatives yield trace amounts (14–20% ¹H NMR) due to poor regiocontrol, while ligand-assisted protocols (e.g., S,O-ligands) significantly improve yields (≥60%) .

- Biological Relevance: Substituents like 4-fluorophenyl or pyridinyl moieties enhance bioactivity, as seen in antidepressant or agrochemical applications .

Structural and Crystallographic Insights

- Crystal Packing: this compound’s solid-state structure is influenced by Cl···Cl interactions (3.45 Å), stabilizing the lattice. Similar compounds, such as (E)-methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate, exhibit π-π stacking and hydrogen bonding, critical for their crystallinity and stability .

- Stereochemical Integrity: The (E)-configuration is retained across analogs due to conjugation stabilization, though steric hindrance from bulky substituents (e.g., tribromophenyl) may affect reaction pathways .

Biological Activity

Ethyl (E)-3-(2,3-dichlorophenyl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzaldehyde with ethyl acrylate under basic conditions. The reaction mechanism generally follows a condensation pathway leading to the formation of the desired acrylate compound. The structure is confirmed through various analytical techniques including NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of acrylates have shown effectiveness against various bacterial strains and fungi. A study evaluating the antimicrobial effects of similar compounds reported the following inhibition zones:

| Compound | E. coli (mm) | S. aureus (mm) | A. flavus (mm) | C. albicans (mm) |

|---|---|---|---|---|

| Ethyl Acrylate | 11 | 11 | 0 | 11 |

| Tetracycline | 32 | 34 | -- | -- |

| Flucoral | -- | -- | 14 | 16 |

| Amphotericin | -- | -- | 16 | 20 |

These results suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Cytotoxicity and Anti-cancer Potential

Studies have indicated that certain acrylate derivatives exhibit cytotoxic effects on cancer cell lines. For example, molecular docking studies have shown that compounds with structural similarities to this compound can interact with proteins involved in cancer progression. This interaction may lead to apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Safety and Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of this compound. Research has demonstrated that similar compounds can cause irritation in animal models at high doses. For instance, studies involving oral dosing in rats indicated dose-dependent irritation and depletion of non-protein sulfhydryl content in the gastric mucosa . These findings underscore the importance of evaluating both therapeutic benefits and potential adverse effects.

Case Studies

- Antimicrobial Activity Study : A study conducted on various acrylate derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives showed significant cytotoxicity, suggesting their potential utility in cancer therapy .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.